molecular formula C10H10Cl2O2 B2881345 Methyl 3-(3,4-dichlorophenyl)propanoate CAS No. 115706-17-7

Methyl 3-(3,4-dichlorophenyl)propanoate

Cat. No.: B2881345
CAS No.: 115706-17-7
M. Wt: 233.09
InChI Key: XEZJYFIONVJYSX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)propanoate: is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions . This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-(3,4-dichlorophenyl)propanoic acid. One common method includes the reaction of 3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction mixture is refluxed for several hours, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-(3-chlorophenyl)propanoate
  • Ethyl 3-(3,4-dichlorophenyl)propanoate

Uniqueness

Methyl 3-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This dual substitution can enhance its stability and binding properties compared to similar compounds with only one chlorine atom or different substituents .

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZJYFIONVJYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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